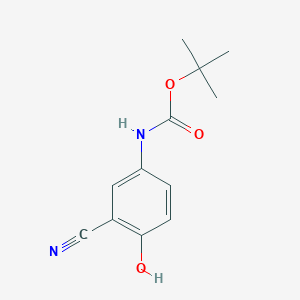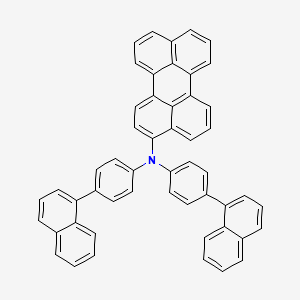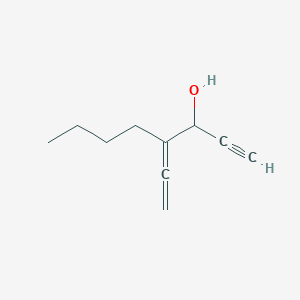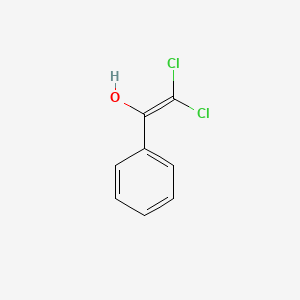
tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate: is an organic compound with the molecular formula C18H18N2O3 . It is characterized by the presence of a tert-butyl group, a cyano group, and a hydroxyphenyl group attached to a carbamate structure. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate typically begins with 4-aminophenol and di-tert-butyl dicarbonate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in a solvent like methanol. The mixture is stirred at room temperature for several hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scales. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and other industrial products .
Wirkmechanismus
The mechanism by which tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
Uniqueness:
- The presence of the cyano group in tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate distinguishes it from other similar compounds, providing unique reactivity and potential applications.
- The combination of the hydroxyphenyl and cyano groups allows for specific interactions and reactions that are not possible with other carbamates .
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
554409-15-3 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
tert-butyl N-(3-cyano-4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-4-5-10(15)8(6-9)7-13/h4-6,15H,1-3H3,(H,14,16) |
InChI-Schlüssel |
HKAUAHVWKXYUDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)

![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)


![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)

![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)

